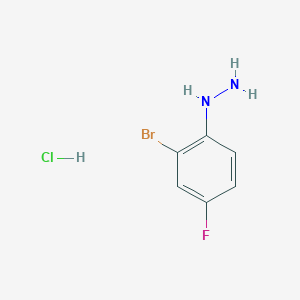

(2-Bromo-4-fluorophenyl)hydrazine hydrochloride

Description

Historical Context and Development

The development of this compound emerged from the broader evolution of halogenated hydrazine chemistry during the late twentieth and early twenty-first centuries. The compound's synthesis and characterization represent part of the systematic exploration of substituted phenylhydrazines that began with foundational work on simple arylhydrazines and progressively advanced to more complex polyhalogenated derivatives.

Historical patents and synthetic methodologies reveal that the preparation of brominated phenylhydrazines initially focused on simpler systems, with early methods documented for 2-bromophenylhydrazine synthesis utilizing diazotization and reduction protocols. These pioneering approaches established the fundamental synthetic strategies that would later be adapted and refined for the preparation of more complex derivatives incorporating additional halogen substituents such as fluorine.

The specific development of this compound reflects the pharmaceutical industry's growing recognition of the importance of fluorine incorporation in drug design. The presence of fluorine atoms in pharmaceutical compounds frequently enhances metabolic stability, bioavailability, and selectivity, driving the demand for fluorinated building blocks and intermediates. This compound represents a successful integration of multiple design elements, combining the synthetic utility of brominated hydrazines with the advantageous properties imparted by strategic fluorine placement.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and substituents. The compound is officially designated as (2-bromo-4-fluorophenyl)hydrazine; hydrochloride, reflecting the primary hydrazine functionality with the hydrochloride serving as the salt-forming component.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 571170-91-7 |

| Molecular Formula | C₆H₇BrClFN₂ |

| International Union of Pure and Applied Chemistry Name | (2-bromo-4-fluorophenyl)hydrazine; hydrochloride |

| Molecular Weight | 241.49 g/mol |

| Molecular Descriptor Language Number | MFCD08448703 |

| Simplified Molecular Input Line Entry System | NNC1=CC=C(F)C=C1Br.[H]Cl |

The compound belongs to several important chemical classifications that inform its reactivity patterns and potential applications. As a halogenated arylhydrazine, it shares characteristics with other members of this class while exhibiting unique properties derived from its specific substitution pattern. The presence of both electron-withdrawing halogen substituents classifies it as an activated arylhydrazine, indicating enhanced reactivity in nucleophilic substitution and cyclization reactions compared to unsubstituted analogs.

From a pharmaceutical classification perspective, the compound serves as an intermediate rather than an active pharmaceutical ingredient, positioning it within the category of synthetic building blocks and chemical tools used in drug discovery and development. This classification influences its regulatory status and commercial availability, with suppliers typically offering it for research and development purposes rather than direct therapeutic applications.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains, from fundamental mechanistic studies to applied synthetic methodology development. The compound serves as an exemplary substrate for investigating the electronic effects of multiple halogen substituents on hydrazine reactivity, providing valuable insights into structure-activity relationships that inform the design of related compounds.

Research applications of this compound span diverse areas of synthetic organic chemistry, with particular emphasis on heterocycle synthesis and pharmaceutical intermediate preparation. The unique substitution pattern enables access to previously challenging molecular targets through novel synthetic pathways that exploit the differential reactivity of the bromine and fluorine substituents. Studies have demonstrated the compound's utility in constructing complex nitrogen-containing heterocycles, including triazole derivatives and other medicinally relevant scaffolds.

The compound's role in advancing synthetic methodology is particularly noteworthy, as researchers have utilized it to develop new multicomponent reaction protocols that efficiently construct complex molecular architectures in single synthetic operations. These methodological advances demonstrate the compound's value not only as a building block but also as a tool for discovering new synthetic transformations that may have broader applicability across organic chemistry.

Properties

IUPAC Name |

(2-bromo-4-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLAVOAEBCYAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585868 | |

| Record name | (2-Bromo-4-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571170-91-7 | |

| Record name | (2-Bromo-4-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-4-fluorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Preparation Methods

Diazotization

- Starting Material: 2-bromo-4-fluoroaniline or 2-bromoaniline (for related hydrazines).

- Reagents: Concentrated hydrochloric acid (typically 37%), sodium nitrite (NaNO2) aqueous solution.

- Conditions: The aniline is dissolved in concentrated HCl and cooled to 0–5 °C. Sodium nitrite solution is added slowly under stirring to maintain the temperature and ensure controlled diazonium salt formation.

- Reaction Time: Approximately 1 to 1.5 hours at low temperature to ensure complete diazotization.

This step forms the diazonium salt intermediate essential for subsequent reduction.

Reduction

Two main reduction methods are reported:

Method A: Sodium Pyrosulfite Reduction

- Sodium pyrosulfite (Na2S2O5) is used as a reductant.

- Reaction conditions: Temperature 10–35 °C, pH 7–9.

- The reduction proceeds efficiently, shortening reaction times to about 30 minutes.

- This method yields high purity hydrazine derivatives (>98%) with relatively low production costs.

- A reinforcement reduction step at 60–80 °C and pH 6–8 may be applied to improve yield and purity further.

Method B: Zinc Powder and Concentrated Hydrochloric Acid Reduction

- Zinc powder in the presence of concentrated HCl is used as a reducing agent.

- Reaction temperature is maintained around 18 °C.

- The reaction mixture becomes turbid (canescence) indicating reduction progress.

- After completion, the pH is adjusted to alkaline (~pH 10) to precipitate the hydrazine product.

- This method offers good reduction performance, shorter reaction times, and easier removal of impurities such as zinc hydroxide.

- Yields of 38% or more and product purity ≥99% (by HPLC) have been reported.

Purification and Salification

- The crude hydrazine product is purified by filtration and washing.

- Salification is performed by treatment with hydrochloric acid to form the hydrochloride salt.

- Acetone is used for leaching during salification, which improves product purity and appearance.

- Final drying yields (2-bromo-4-fluorophenyl)hydrazine hydrochloride as a powder with high purity suitable for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Research Findings and Technical Notes

- The sodium pyrosulfite method is advantageous for its shorter reaction times and high purity, especially for fluorinated phenylhydrazines.

- Zinc powder reduction in acidic medium is a classical and reliable method, providing high purity and easier downstream processing due to the nature of by-products.

- The use of acetone in the salification step is critical for improving the final product's purity and physical appearance, which is important for pharmaceutical-grade materials.

- Maintaining strict temperature control during diazotization and reduction is essential to avoid side reactions and degradation.

- pH control during reduction and crystallization steps significantly affects yield and purity.

- The combination of diazotization, reduction, and salification steps is well-established, but optimization of reductant choice and purification conditions can tailor the process for industrial scalability and cost-effectiveness.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Common reagents and outcomes include:

Fluorine substitution is less common due to its strong electron-withdrawing nature but can occur under high-temperature, catalytic conditions (e.g., Pd/C, H₂) to yield dehalogenated derivatives .

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling the formation of biaryl structures:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄:

| Arylboronic Acid | Catalyst | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 85% | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 78% |

Cyclization Reactions

The hydrazine moiety enables cyclization to form nitrogen-containing heterocycles:

Pyrazole Formation

Reaction with β-ketoesters or acetylene derivatives:Yield : 68% .

Oxidation and Reduction

| Reaction Type | Reagent | Product | Applications |

|---|---|---|---|

| Oxidation | H₂O₂, Fe³⁺ | (2-Bromo-4-fluorophenyl)diazene | Intermediate for azo dyes |

| Reduction | Zn/HCl | (2-Bromo-4-fluorophenyl)amine | Precursor for pharmaceuticals |

N–N Bond Cleavage

The hydrazine N–N bond undergoes photolytic cleavage under UV light (λ = 365 nm) to yield aniline derivatives :Quantum Yield : 0.45 .

Comparison with Analogous Compounds

Reactivity differences due to halogen positioning:

| Compound | Substituents | Suzuki Coupling Rate | NAS Reactivity |

|---|---|---|---|

| (2-Bromo-4-fluorophenyl)hydrazine | 2-Br, 4-F | High (Pd) | Moderate |

| (4-Bromo-2-fluorophenyl)hydrazine | 4-Br, 2-F | Moderate (Ni) | Low |

| (2-Bromo-6-fluorophenyl)hydrazine | 2-Br, 6-F | Low | High |

Stability and Degradation

Scientific Research Applications

(2-Bromo-4-fluorophenyl)hydrazine hydrochloride is a chemical compound with diverse applications, particularly in scientific research, medicinal chemistry, and organic synthesis. It features a phenyl ring with bromine at the 2-position and fluorine at the 4-position, giving it unique reactivity for chemical syntheses.

Scientific Research Applications

- This compound is valuable in enzyme inhibition and protein interaction studies, making it useful for investigating biochemical pathways.

- Interaction Studies The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, which allows it to inhibit or modify enzymatic activities. This property provides insights into biochemical pathways and potential therapeutic targets.

Medicinal Chemistry

- Hydrazine Derivatives Hydrazine derivatives, including (2-Bromo-4-fluorophenyl)hydrazine, are investigated for their medicinal properties and can be designed to target specific enzymes or receptors in the body. The bromine and fluorine atoms on the phenyl ring can influence its biological activity, making it a candidate for drug discovery.

- Potential Therapeutic Applications Derivatives of (2-Bromo-4-fluorophenyl)hydrazine have been explored for potential therapeutic applications in treating diseases like cancer and neurological disorders.

Organic Synthesis

- Building Block Hydrazine derivatives are useful building blocks in organic synthesis because the hydrazine group can form new carbon-nitrogen bonds with other molecules. The bromine and fluorine atoms in (2-Bromo-4-fluorophenyl)hydrazine can be employed in strategic bond formation reactions to create complex molecules with desired properties.

- Reaction The synthesis of (2-Bromo-4-fluorophenyl)hydrazine typically involves the reaction of 2-bromo-4-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. This reaction is conducted under controlled conditions to optimize yield and purity. Variations in the synthesis process may include diazotization followed by reduction reactions using sodium pyrosulfite to enhance product purity and reduce production costs.

Material Science

- Precursors to Polymers Hydrazine derivatives can be used as precursors to polymers or as components in self-assembling materials. The electronic properties of (2-Bromo-4-fluorophenyl)hydrazine, due to the halogen atoms present, might be tailored to influence material behavior, although further research is needed in this area.

Structural Comparisons

Several compounds share structural similarities with (2-Bromo-4-fluorophenyl)hydrazine:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 4-Bromophenylhydrazine hydrochloride | Lacks fluorine | Simpler structure with only bromination |

| 2-Bromophenylhydrazine hydrochloride | Lacks fluorine | Similar reactivity but different position |

| 4-Fluorophenylhydrazine hydrochloride | Lacks bromine | Focused on fluorination only |

| 5-Bromo-2-fluorophenylhydrazine hydrochloride | Different bromination position | Similar halogen substitutions |

| 2-Bromo-6-fluorophenylhydrazine hydrochloride | Different fluorination position | Variation in halogen positioning |

The uniqueness of (2-Bromo-4-fluorophenyl)hydrazine lies in its dual halogen substitutions (bromine and fluorine), which enhance its reactivity compared to its analogs, allowing for a broader range of chemical transformations and applications in synthetic chemistry.

Safety and Hazards

This compound is associated with several hazard statements :

- H302: Harmful if swallowed

- H312: Harmful in contact with skin

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H332: Harmful if inhaled

- H335: May cause respiratory irritation

Precautionary measures include :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray

- P264: Wash skin thoroughly after handling

- P270: Do not eat, drink, or smoke when using this product

- P271: Use only outdoors or in a well-ventilated area

- P280: Wear protective gloves/protective clothing/eye protection/face protection

- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell

- P302+P352: IF ON SKIN: Wash with plenty of soap and water

- P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P405: Store locked up

- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations and Molecular Properties

The biological and chemical properties of halogenated phenylhydrazines are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of (2-Bromo-4-fluorophenyl)hydrazine hydrochloride with key analogues:

Table 1: Structural and Molecular Comparison

Biological Activity

(2-Bromo-4-fluorophenyl)hydrazine hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Chemical Formula : C₆H₇BrClFN₂

- Molecular Weight : 241.49 g/mol

- IUPAC Name : (2-bromo-4-fluorophenyl)hydrazine; hydrochloride

- Appearance : Powder

- Storage Temperature : +4 °C

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. This method allows for the formation of the hydrazine derivative through nucleophilic substitution reactions, which are common in organic synthesis.

Cytotoxicity

Research has indicated that compounds similar to this compound exhibit cytotoxic activity against various cancer cell lines. For instance, a study evaluating the cytotoxic effects of substituted pyrazoles found that certain derivatives showed significant inhibition of cell growth in murine P815 mastocytoma cells, with IC50 values indicating effective concentrations for anticancer activity .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 4a | 32 | P815 |

| 4c | Moderate | P815 |

| 4g | Slight | P815 |

Antibacterial Activity

In vitro studies have also shown that hydrazine derivatives possess antibacterial properties. The antibacterial activity was assessed using agar well diffusion methods against various Gram-positive and Gram-negative bacteria, revealing varied effectiveness across different strains .

Antioxidant Activity

The antioxidant potential of this compound has been studied using assays such as DPPH radical scavenging. Compounds in this class have demonstrated considerable ability to neutralize free radicals, which is crucial in preventing oxidative stress-related damage in biological systems .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Studies :

- Molecular Docking Studies :

Q & A

Q. What are the key synthetic routes for (2-bromo-4-fluorophenyl)hydrazine hydrochloride, and how can reaction progress be monitored?

- Methodological Answer : The compound is typically synthesized via diazotization of 2-bromo-4-fluoroaniline followed by reduction with stannous chloride (SnCl₂) in acidic conditions. Reaction progress can be monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Post-reaction, the product is precipitated by adjusting pH and purified via recrystallization from ethanol/water mixtures .

- Critical Data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Purification Method | Ethanol/water recrystallization | |

| Yield Optimization | pH control during precipitation |

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Expected aromatic proton signals at δ 6.8–7.5 ppm (split patterns reflect bromo/fluoro substitution).

- FT-IR : N-H stretching (~3200 cm⁻¹) and C-Br/C-F vibrations (600–800 cm⁻¹).

- Melting Point : Compare with literature values (e.g., analogues like 4-fluorophenylhydrazine HCl melt at 250°C ).

- Elemental Analysis : Validate C, H, N, Br, and Cl content (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats, goggles) due to its hemolytic toxicity (see phenylhydrazine LD₅₀: 80–188 mg/kg in animals ).

- Avoid inhalation; store in airtight containers under inert gas.

- Neutralize spills with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported melting points or solubility?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL or ORTEP-III ) provides definitive structural validation. For example, crystal packing interactions (e.g., hydrogen bonds, halogen contacts) may explain solubility variations in polar solvents. Compare experimental data with computational models (e.g., Mercury CSD) to identify polymorphic forms .

- Case Study :

A 2022 study on 4-fluorophenylhydrazine HCl found that π-stacking reduced solubility in ethanol by 15% compared to non-fluorinated analogues .

Q. What strategies optimize regioselectivity in pyrazoline synthesis using this compound?

- Methodological Answer : Refluxing with α,β-unsaturated ketones (e.g., benzylideneacetone) in ethanol for 6–8 hours typically yields pyrazolines. To enhance regioselectivity:

- Use microwave-assisted synthesis (30–50% faster reaction).

- Add catalytic acetic acid to stabilize intermediates.

- Monitor by LC-MS to identify competing pathways (e.g., dimerization) .

- Data Table :

| Condition | Yield (%) | Regioselectivity Ratio |

|---|---|---|

| Conventional reflux | 65 | 85:15 |

| Microwave (100°C) | 72 | 92:8 |

Q. How do electronic effects of bromo/fluoro substituents influence reaction kinetics in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine (ortho/para-directing) and bromine (meta-directing) alter electron density, affecting Suzuki-Miyaura coupling rates. Use Hammett σ constants (σₘ for Br: +0.39; σₚ for F: +0.06) to predict reactivity. Kinetic studies via UV-vis spectroscopy show a 20% rate reduction compared to non-halogenated analogues due to steric and electronic hindrance .

Q. What analytical approaches reconcile conflicting spectral data from different synthetic batches?

- Methodological Answer :

- HPLC-PDA : Quantify impurities (e.g., unreacted aniline or diazonium salts).

- TGA-DSC : Detect hydrate/solvate forms affecting melting points.

- XPS : Confirm halogen ratios (Br:F) to rule out substitution errors.

- Cross-validate with independent synthetic routes (e.g., Grignard-based hydrazine formation) .

Contradiction Resolution & Best Practices

- Data Conflicts : If melting points vary (e.g., 250°C vs. 268°C in analogues ), perform DSC to differentiate between decomposition and melting.

- Spectral Ambiguities : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.